
methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a methyl group, an imidazole ring, and a thioether group . The presence of the p-tolylamino group indicates that there is an amino group attached to a toluene ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the amino group can be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
1. Central Nervous System Activity
Research has indicated the involvement of certain derivatives, including methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, in the modulation of central nervous system (CNS) activity. Specifically, compounds bearing an ester moiety exhibited effects on spontaneous locomotor activity and body temperature in mice, along with antinociceptive and serotoninergic activity. These effects were not mediated through the opioid system, which is particularly noteworthy for understanding the compound's unique CNS activity (Szacon et al., 2015).
2. Oral Absorption Enhancement
The compound has been studied for its potential to enhance oral absorption when modified into specific ester forms. For example, research has shown that certain ester derivatives of related compounds improved oral bioavailability significantly, suggesting that this compound could be modified to enhance its efficacy and absorption when administered orally (Yoshimura et al., 1986).
3. Diuretic and Renal Effects
Studies have also explored the diuretic effects of similar compounds, potentially indicating avenues for the application of this compound in conditions requiring diuresis or specific renal effects. For instance, compounds like etozolin showed marked increases in urinary fluid and sodium excretion without significantly affecting the proximal convolution, indicating a specific interaction with renal function (Greven & Heidenreich, 1977).
4. Hypoglycemic Activity
Research into related thiazolidine derivatives has demonstrated hypoglycemic activities, suggesting that this compound might have potential applications in managing blood sugar levels or treating diabetes-related conditions (Chaubey & Pandeya, 1989).
5. Anti-inflammatory and Antioxidant Effects
Further studies have investigated the protective effects of structurally similar compounds against oxidative stress, suggesting potential applications in managing conditions related to oxidative damage or inflammation. These findings might be relevant for exploring the antioxidant or anti-inflammatory properties of this compound (Aktay et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWFIGAOYHEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


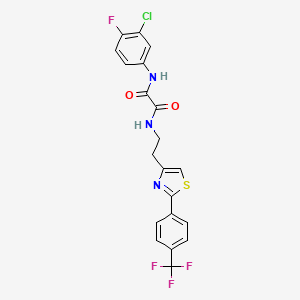

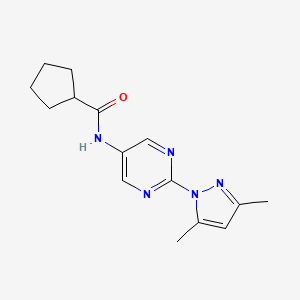

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)
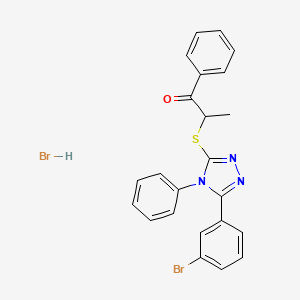
![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
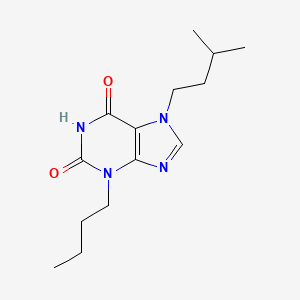
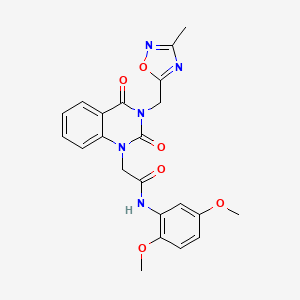
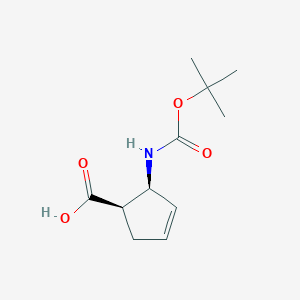
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)
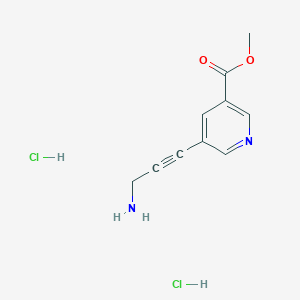
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)